molecular formula C24H29N3O4 B11936787 1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione

1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione

Cat. No.: B11936787
M. Wt: 423.5 g/mol
InChI Key: JYOOEVFJWLBLKF-HZPDHXFCSA-N
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Description

1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes an anthracene-9,10-dione core, a diethylamino group, and an oxirane ring. Its unique configuration makes it a subject of interest in chemical, biological, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Anthracene-9,10-dione Core: This step involves the oxidation of anthracene to form anthracene-9,10-dione.

    Introduction of the Diethylamino Group: This is achieved through a nucleophilic substitution reaction where a diethylamine is introduced to the anthracene-9,10-dione core.

    Attachment of the Oxirane Ring: The final step involves the formation of the oxirane ring through an epoxidation reaction, where an alkene group is converted into an oxirane ring using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, affecting their function and activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[[(2R)-3-(dimethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione
  • **1-[[(2R)-3-(ethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione

Uniqueness

1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione stands out due to its specific diethylamino group, which imparts unique chemical and biological properties. This makes it more effective in certain applications compared to its similar counterparts.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione

InChI

InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m1/s1

InChI Key

JYOOEVFJWLBLKF-HZPDHXFCSA-N

Isomeric SMILES

CCN(CC)C[C@@H](CNC1=C2C(=C(C=C1)NC[C@@H]3CO3)C(=O)C4=CC=CC=C4C2=O)O

Canonical SMILES

CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O

Origin of Product

United States

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